molecular formula C15H16N4O B13723274 4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide

4-amino-N'-[(1Z)-1-(3-aminophenyl)ethylidene]benzohydrazide

Cat. No.: B13723274
M. Wt: 268.31 g/mol
InChI Key: IGIYRNMPMIXRKD-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide is an organic compound with the molecular formula C15H16N4O. It is a derivative of benzohydrazide and features both amino and hydrazone functional groups.

Properties

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

4-amino-N-[(Z)-1-(3-aminophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H16N4O/c1-10(12-3-2-4-14(17)9-12)18-19-15(20)11-5-7-13(16)8-6-11/h2-9H,16-17H2,1H3,(H,19,20)/b18-10-

InChI Key

IGIYRNMPMIXRKD-ZDLGFXPLSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC(=CC=C2)N

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC(=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 4-aminobenzohydrazide and 3-aminobenzaldehyde. The reaction is usually carried out in an alcoholic solvent, such as ethanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions for several hours until the desired product is formed .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be exploited in catalysis or as enzyme inhibitors. Additionally, the amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N’-[(Z)-1-(2-aminophenyl)ethylidene]benzohydrazide
  • 4-Amino-N’-[(Z)-1-(4-aminophenyl)ethylidene]benzohydrazide
  • 4-Amino-N’-[(Z)-1-(3-methylphenyl)ethylidene]benzohydrazide

Uniqueness

4-Amino-N’-[(Z)-1-(3-aminophenyl)ethylidene]benzohydrazide is unique due to the specific positioning of the amino groups, which can significantly influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs .

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